Kobaltoxid(II)

Übersicht

Beschreibung

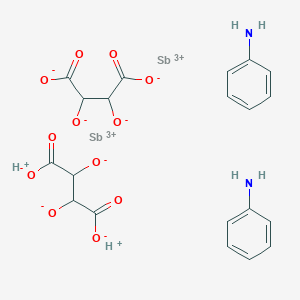

Cobalt(II) oxide, also known as cobaltous oxide or cobalt monoxide, is an inorganic compound with the chemical formula CoO. It typically appears as an olive-green or gray powder and is odorless. This compound is extensively used in the ceramics industry to create blue-colored glazes and enamels, as well as in the chemical industry for producing cobalt(II) salts .

Wirkmechanismus

Target of Action

Cobalt(II) oxide, also known as cobaltous oxide or cobalt monoxide, is an inorganic compound that has been used extensively in various industries . Its primary targets are the chemical and ceramics industries , where it is used as an additive to create blue-colored glazes and enamels, and for producing cobalt (II) salts . It also finds application in the field of electrocatalysis , particularly in oxygen-evolution reactions .

Mode of Action

Cobalt(II) oxide interacts with its targets through various chemical reactions. For instance, it reacts with mineral acids to form corresponding cobalt salts . This reaction can be represented as follows:

CoO+2HX→CoX2+H2OCoO + 2HX \rightarrow CoX_2 + H_2O CoO+2HX→CoX2+H2O

In the ceramics industry, the compound provides a deep shade of blue, known as cobalt blue, when used as a coloring agent on kiln-fired pottery .

Biochemical Pathways

The biochemical pathways affected by cobalt(II) oxide are primarily related to its reactions with other compounds. For example, a reaction between cobalt oxide and ammonium chloride has been studied, with a multistage mechanism established for the reaction . The final product of this reaction is cobalt chloride, which occurs via the formation and decomposition of various intermediate compounds .

Pharmacokinetics

It’s known that cobalt compounds can potentially be toxic in large amounts .

Result of Action

The result of cobalt(II) oxide’s action depends on its application. In the ceramics industry, it results in the creation of blue-colored glazes and enamels . In chemical reactions, it can lead to the formation of various cobalt salts . In electrocatalysis, it can significantly improve the oxygen evolution reaction activity .

Action Environment

The action of cobalt(II) oxide can be influenced by various environmental factors. For instance, its conversion to cobalt(II,III) oxide occurs upon heating at around 600–700 °C in air . Above 900 °C, cobalt(II) oxide is stable . Therefore, temperature plays a crucial role in determining the compound’s action, efficacy, and stability.

Wissenschaftliche Forschungsanwendungen

Cobalt(II) oxide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions, including the Fischer-Tropsch synthesis and the oxidation of hydrocarbons.

Biology: Investigated for its potential use in biological applications, such as antimicrobial agents and enzyme inhibitors.

Medicine: Explored for its potential in cancer treatment due to its ability to generate reactive oxygen species that can induce cell death in cancer cells.

Industry: Utilized in the production of cobalt-based pigments, batteries, and magnetic materials

Biochemische Analyse

Biochemical Properties

Cobalt(II) oxide nanoparticles have gained significant attention due to their unique properties and diverse applications in various fields These nanoparticles interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Cobalt(II) oxide particles can induce cytotoxic effects via a Trojan-horse mechanism . Once internalized into lysosomal and acidic intracellular compartments, these particles slowly release a low amount of cobalt ions (Co2+) that can impair the viability of cells . The cellular effects of Cobalt(II) oxide are not solely due to the released Co2+ but are induced by the particles themselves .

Molecular Mechanism

It is known that Cobalt(II) oxide can react with mineral acids to form corresponding cobalt salts

Temporal Effects in Laboratory Settings

The effects of Cobalt(II) oxide can change over time in laboratory settings. For instance, strain engineering of the outermost surface of cobalt(II) oxide nanorods can turn them into efficient electrocatalysts for the hydrogen evolution reaction

Metabolic Pathways

Cobalt(II) oxide is involved in certain metabolic pathways. For instance, it has been suggested that the biosynthesis of cobalamin in certain bacteria requires molecular oxygen to promote ring-contraction, and cobalt is added late to the corrin ring in the biosynthetic sequence

Transport and Distribution

The transport and distribution of Cobalt(II) oxide within cells and tissues are complex processes. Cobalt(II) oxide particles can be internalized into cells, where they slowly release cobalt ions

Subcellular Localization

It is known that Cobalt(II) oxide particles can be internalized into cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cobalt(II) oxide can be synthesized through several methods:

Oxidation of Cobalt Powder: Cobalt powder is oxidized with air to form cobalt(II) oxide.

Thermal Decomposition: Cobalt(II) oxide can be prepared by the thermal decomposition of cobalt(II) nitrate or cobalt(II) carbonate.

Precipitation and Dehydration: Cobalt(II) oxide can also be prepared by precipitating cobalt(II) hydroxide from a cobalt salt solution using a base, followed by thermal dehydration of the hydroxide.

Industrial Production Methods: In industrial settings, cobalt(II) oxide is often produced by the thermal decomposition of cobalt(II) nitrate or cobalt(II) carbonate at high temperatures. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Oxidation: Cobalt(II) oxide can be further oxidized to cobalt(III) oxide (Co2O3) or cobalt(II,III) oxide (Co3O4) under specific conditions.

Reduction: Cobalt(II) oxide can be reduced to metallic cobalt using reducing agents such as hydrogen or carbon monoxide.

Acid-Base Reactions: Cobalt(II) oxide reacts with mineral acids to form the corresponding cobalt salts.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or air at elevated temperatures.

Reduction: Typically involves hydrogen gas or carbon monoxide at high temperatures.

Acid-Base Reactions: Involves mineral acids like hydrochloric acid or sulfuric acid at room temperature.

Major Products Formed:

Oxidation: Cobalt(III) oxide (Co2O3) or cobalt(II,III) oxide (Co3O4).

Reduction: Metallic cobalt.

Acid-Base Reactions: Cobalt(II) salts such as cobalt(II) chloride.

Vergleich Mit ähnlichen Verbindungen

Cobalt(II) oxide can be compared with other similar compounds, such as:

Cobalt(II,III) oxide (Co3O4): This compound is a mixed-valence oxide of cobalt and has different oxidation states (Co2+ and Co3+).

Cobalt(III) oxide (Co2O3): This compound contains cobalt in the +3 oxidation state and has different chemical and physical properties compared to cobalt(II) oxide.

Nickel(II) oxide (NiO): Nickel(II) oxide is similar in structure to cobalt(II) oxide but has different magnetic and catalytic properties due to the presence of nickel instead of cobalt.

Cobalt(II) oxide is unique due to its specific oxidation state, magnetic properties, and wide range of applications in various fields.

Eigenschaften

IUPAC Name |

oxocobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYJDGYRUAWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

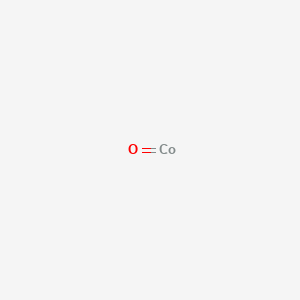

O=[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.933 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid that is dark gray (commercial product), olive green, or red; [Merck Index] Green powder, insoluble in water; [MSDSonline], BLACK-TO-GREEN CRYSTALS OR POWDER. | |

| Record name | Cobalt oxide (CoO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.88 mg/L at 20 °C, 3.27 mg/L at 37 °C (column elution method), Practically insoluble in water, Insoluble in water, Soluble in acids or alkalies, Insoluble in ammonium hydroxide; soluble in acids and alkali hydroxides, Solubility in water: none | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.7-6.7 depending on preparation, Relative density: 6.66 at 21.3 °C (OECD Guideline 109 (Density of Liquids and Solids)), 5.7-6.7 g/cm³ | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The aim of this study was to find out the intracellular signaling transduction pathways involved in cobalt oxide nanoparticles (CoO NPs) mediated oxidative stress in vitro and in vivo system. Cobalt oxide nanoparticles released excess Co++ ions which could activated the NADPH oxidase and helps in generating the reactive oxygen species (ROS). Our results showed that CoO NPs elicited a significant (p<0.05) amount of ROS in lymphocytes. In vitro pretreatment with N-acetylene cystine had a protective role on lymphocytes death induced by CoO NPs. In vitro and in vivo results showed the elevated level of TNF-alpha after CoO NPs treatment. This TNF-alpha phosphorylated the p38 mitogen-activated protein kinase followed by activation of caspase 8 and caspase 3 which could induce cell death. This study showed that CoO NPs induced oxidative stress and activated the signaling pathway of TNF-alpha-caspase-8-p38-caspase-3 to primary immune cells. This study suggested that bare CoO NPs are a toxic for primary human immune cells that deals directly with human health. Surface modification or surface functionalization may open the gateway for further use of CoO NPs in different industrial use or in biomedical sciences. /Cobalt oxide nanoparticles/ | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or cubic or hexagonal crystals; color varies from olive green to red depending on particle size, but the commercial material is usually dark gray, Gray cubic crystals, Grayish powder under most conditiond; can form green brown crystals., Black to green crystals or powder | |

CAS No. |

1307-96-6 | |

| Record name | Cobalt oxide (CoO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1307-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobaltous oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt oxide (CoO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

About 1935 °C, 1935 °C | |

| Record name | Cobaltous oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1551 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Hydroxyethyl)thio]-1,2-propanediol](/img/structure/B74293.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)

![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone](/img/structure/B74308.png)